molecular formula C10H11N3O B11907416 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 59026-71-0

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

Cat. No.: B11907416
CAS No.: 59026-71-0
M. Wt: 189.21 g/mol
InChI Key: DNLUREBCZRJHKN-UHFFFAOYSA-N
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Description

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-amino-1,6-dimethylpyrazole with ethyl acetoacetate, followed by cyclization to form the pyrazolopyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Numerous studies have highlighted the biological activities of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells.
  • Antimicrobial Effects : Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Potential : Some investigations have pointed to its neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways.

Applications in Drug Development

The unique structural properties of this compound make it a valuable scaffold for drug development:

Table 1: Comparative Analysis of Related Compounds

Compound NameStructureKey Features
1-(1-Methylpyrazolo[3,4-b]pyridin-5-yl)ethanoneStructureLacks the second methyl group; may exhibit different biological activity.
3-Methyl-1H-pyrazolo[3,4-b]pyridineStructureDifferent substitution pattern; studied for antimicrobial properties.
5-Acetylpyrazolo[3,4-b]pyridineStructureContains an acetyl group; known for anticancer activity.

These comparisons highlight the diversity within the pyrazolo[3,4-b]pyridine class and underscore the unique properties of this compound due to its specific substituents.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The IC50_{50} values were determined using MTT assays, revealing potent cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research involving disk diffusion methods showed that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest potential for use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazolopyridine derivatives.

Biological Activity

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O. It features a pyrazole ring fused with a pyridine structure and an ethanone functional group at the 5-position. The presence of dimethyl substitutions at the 1 and 6 positions enhances its biological profile.

Property Value
Molecular FormulaC12H12N2O
CAS Number302932-10-1
Structural FormulaStructure

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer
  • Colorectal Cancer

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, potentially involving apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for tumor growth.
  • Antioxidant Activity : The compound may possess antioxidant properties that protect cells from oxidative stress.

Case Studies

Several studies have detailed the biological activity of related pyrazolo compounds:

  • Study on Anticancer Activity : A study published in ACS Omega demonstrated that derivatives of pyrazolo compounds exhibited significant antiproliferative activity against multiple cancer cell lines. The study highlighted structure-activity relationships (SAR) that could be applied to optimize the efficacy of this compound .
  • In Vivo Studies : Research involving animal models indicated that pyrazolo derivatives could significantly reduce tumor size in xenograft models of breast and prostate cancer .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features
1-(1-Methylpyrazolo[3,4-b]pyridin-5-yl)ethanoneLacks the second methyl group; may exhibit different biological activity.
3-Methyl-1H-pyrazolo[3,4-b]pyridineStudied primarily for antimicrobial properties.
5-Acetylpyrazolo[3,4-b]pyridineContains an acetyl group; known for its anticancer activity.

Properties

CAS No.

59026-71-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(1,6-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8-5-11-13(3)10(8)12-6/h4-5H,1-3H3

InChI Key

DNLUREBCZRJHKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C)C(=O)C

Origin of Product

United States

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